molecular formula C16H11IN2O B5227085 1-[(2-iodophenyl)diazenyl]-2-naphthol

1-[(2-iodophenyl)diazenyl]-2-naphthol

Cat. No. B5227085
M. Wt: 374.17 g/mol
InChI Key: AQMBZYFYPYCCAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-iodophenyl)diazenyl]-2-naphthol, commonly known as Sudan I, is a synthetic organic compound that belongs to the azo dye family. It is a red-orange powder that is commonly used as a coloring agent in food, textiles, and plastics. However, Sudan I has been found to be carcinogenic and has been banned in many countries. In

Mechanism of Action

The mechanism of action of Sudan I is not well understood. It is believed to intercalate into DNA and cause DNA damage. Sudan I has also been found to induce oxidative stress and inflammation in cells.
Biochemical and Physiological Effects:
Sudan I has been found to be carcinogenic in animal studies and is classified as a Group 3 carcinogen by the International Agency for Research on Cancer. It has been shown to induce liver and bladder tumors in rats and mice. Sudan I has also been found to cause DNA damage and oxidative stress in cells.

Advantages and Limitations for Lab Experiments

Sudan I is a useful tool for the study of DNA damage and the detection of azo dyes in food and textiles. However, its carcinogenic properties make it a hazardous substance to work with. Proper safety precautions must be taken when handling Sudan I in the lab.

Future Directions

For the study of Sudan I include the development of safer alternatives to azo dyes in food and textiles. In addition, further research is needed to understand the mechanism of action of Sudan I and its potential as a fluorescent probe for DNA. The degradation products of Sudan I and other azo dyes in the environment should also be studied to assess their potential impact on human health and the environment.

Synthesis Methods

Sudan I can be synthesized by the diazotization of 2-iodoaniline followed by coupling with 2-naphthol. The reaction is carried out in the presence of an acid catalyst and at low temperatures. The product is then purified by recrystallization.

Scientific Research Applications

Sudan I has been extensively studied for its potential as a fluorescent probe for DNA. It has been found to intercalate into DNA and can be used for the detection of DNA damage. Sudan I has also been used as a model compound for the study of azo dyes and their degradation products in the environment. In addition, Sudan I has been used as a reference standard for the analysis of azo dyes in food and textiles.

properties

IUPAC Name

1-[(2-iodophenyl)diazenyl]naphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11IN2O/c17-13-7-3-4-8-14(13)18-19-16-12-6-2-1-5-11(12)9-10-15(16)20/h1-10,20H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMBZYFYPYCCAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=CC=C3I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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